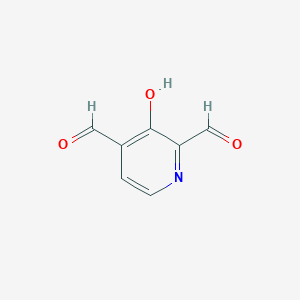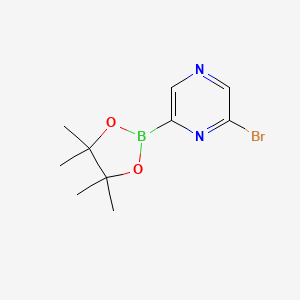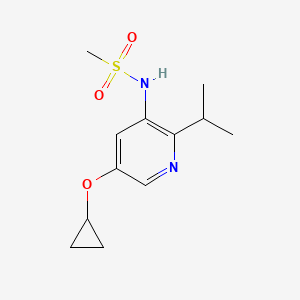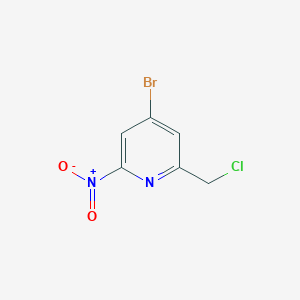
3-Hydroxypyridine-2,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypyridine-2,4-dicarbaldehyde: is a derivative of pyridine, characterized by the presence of hydroxyl and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxypyridine-2,4-dicarbaldehyde typically involves the hydroxylation of pyridine derivatives. One common method includes dissolving 3-chloropyridine in a solvent, heating to 130-140°C, and adding a basic hydroxide in batches. The reaction mixture is then neutralized with concentrated hydrochloric acid, followed by methanol reflux and filtration .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, making the process suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and aldehyde groups, which are reactive under different conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce the aldehyde groups to primary alcohols.
Substitution: Substitution reactions can occur at the pyridine ring, facilitated by various catalysts and reagents.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-hydroxypyridine-2,4-dicarbaldehyde is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating derivatives with specific properties .
Biology and Medicine: Its structural similarity to certain vitamins and coenzymes makes it a useful intermediate in drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pesticides, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-hydroxypyridine-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and aldehyde groups facilitate these interactions, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
- Picolinaldehyde (2-formylpyridine)
- Nicotinaldehyde (3-formylpyridine)
- Isonicotinaldehyde (4-formylpyridine)
Comparison: 3-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the pyridine ring. This dual functionality enhances its reactivity compared to other pyridinecarboxaldehydes, making it more versatile for various applications .
Eigenschaften
Molekularformel |
C7H5NO3 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
3-hydroxypyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-2-8-6(4-10)7(5)11/h1-4,11H |
InChI-Schlüssel |
CCPFNTJWWQQIIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















